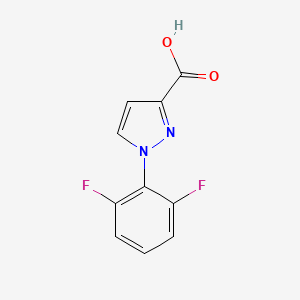

1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid

説明

特性

IUPAC Name |

1-(2,6-difluorophenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-6-2-1-3-7(12)9(6)14-5-4-8(13-14)10(15)16/h1-5H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKPPGXEMNAVMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N2C=CC(=N2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152542-41-0 |

Source

|

| Record name | 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 1-(2,6-Difluorophenyl)-1H-pyrazole-3-carboxylic Acid: A Comprehensive Technical Guide

Introduction & Pharmacological Relevance

In modern medicinal chemistry and agrochemical development, the pyrazole nucleus serves as a privileged scaffold. Specifically, 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152542-41-0)[1] is a highly sought-after building block. The incorporation of the 2,6-difluorophenyl moiety at the N1 position imparts critical physicochemical benefits:

-

Metabolic Stability: The fluorine atoms block cytochrome P450-mediated oxidative metabolism at the ortho positions.

-

Conformational Restriction: The severe steric bulk of the dual ortho-fluorine atoms forces the phenyl ring into a nearly orthogonal conformation relative to the planar pyrazole core. This rigidified 3D geometry is frequently exploited to optimize binding thermodynamics within tight enzymatic or receptor pockets.

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for this class of molecules. This guide details the most robust, scalable, and regioselective methodology for synthesizing this target, ensuring high scientific integrity and reproducibility[2].

Retrosynthetic Analysis & Strategic Design

When designing a route to 1-arylpyrazole-3-carboxylic acids, chemists typically evaluate two primary disconnections: cross-coupling (N-arylation) and de novo ring synthesis.

The Pitfalls of Direct N-Arylation: Attempting an Ullmann or Buchwald-Hartwig cross-coupling between 1H-pyrazole-3-carboxylate and 1-bromo-2,6-difluorobenzene is notoriously inefficient. The 2,6-difluoro substitution creates massive steric hindrance, drastically reducing the rate of oxidative addition and transmetalation. Furthermore, direct N-arylation often yields an inseparable mixture of N1 and N2 regioisomers, crippling the overall atom economy and complicating downstream purification.

The Superior Approach: Knorr-Type Condensation: To bypass these limitations, the de novo construction of the pyrazole ring via a Knorr-type condensation is the definitive, self-validating approach[3]. By condensing 2,6-difluorophenylhydrazine with an enaminone—specifically (E)-ethyl 4-(dimethylamino)-2-oxobut-3-enoate (CAS 67751-14-8)[4]—the synthesis proceeds with absolute regiocontrol[5].

Retrosynthetic disconnection of 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid.

Mechanistic Rationale

The success of this protocol relies on the predictable reactivity between the arylhydrazine and the enaminone[2].

-

Michael Addition-Elimination: The terminal, more nucleophilic nitrogen (NH₂) of the 2,6-difluorophenylhydrazine attacks the electrophilic β-carbon of the enaminone. The dimethylamino group acts as an excellent leaving group, facilitating the formation of an acyclic hydrazone intermediate.

-

Cyclization: The secondary nitrogen of the hydrazine moiety subsequently attacks the ketone carbonyl. Subsequent dehydration yields the fully aromatized pyrazole core. The electronic differentiation between the two nitrogen atoms of the hydrazine guarantees exclusive formation of the 1-aryl isomer.

-

Saponification: The resulting ethyl ester is subjected to base-catalyzed hydrolysis using lithium hydroxide (LiOH) in a miscible aqueous/organic solvent system, yielding the final carboxylic acid upon acidification.

Quantitative Data & Optimization

To ensure a self-validating system, the reaction parameters must be strictly controlled. The tables below summarize the strategic comparisons and the optimized conditions for the condensation step.

Table 1: Comparison of Synthetic Strategies

| Strategy | Regioselectivity | Yield | Scalability | Key Limitation |

| Direct N-Arylation | Poor (N1/N2 mixture) | < 20% | Low | Extreme steric hindrance from ortho-fluorines |

| Knorr-Type Condensation | Excellent (Exclusive N1) | > 85% | High | Requires synthesis/procurement of enaminone |

Table 2: Optimized Reaction Parameters for Knorr Condensation

| Parameter | Condition | Mechanistic Rationale |

| Solvent | Ethanol (Absolute) | Protic environment facilitates critical proton transfers during cyclization. |

| Base | Triethylamine (1.1 eq) | Liberates the free hydrazine from its stable hydrochloride salt. |

| Temperature | 78 °C (Reflux) | Overcomes the activation energy barrier for the final dehydration step. |

| Time | 4 - 6 hours | Ensures complete conversion of the acyclic intermediate to the aromatic ring. |

Step-by-Step Experimental Protocols

The following protocols are engineered to be self-validating; intermediate TLC checks and specific workup phenomena act as internal quality controls.

Step 1: Synthesis of Ethyl 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate

-

Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluorophenylhydrazine hydrochloride (10.0 mmol, 1.81 g) and absolute ethanol (50 mL).

-

Freebasing: Add triethylamine (11.0 mmol, 1.53 mL) dropwise at room temperature. Stir for 15 minutes. The dissolution of the suspension indicates the liberation of the free hydrazine.

-

Condensation: Add (E)-ethyl 4-(dimethylamino)-2-oxobut-3-enoate (10.5 mmol, 1.80 g)[4] in one portion.

-

Reaction: Heat the mixture to reflux (78 °C) for 4 hours.

-

Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The enaminone starting material (UV active) should be completely consumed, replaced by a single, higher-Rf product spot.

-

Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (100 mL) and water (50 mL). Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify via short-pad silica gel chromatography to afford the intermediate ester as an off-white solid (Expected Yield: 85-90%).

Step 2: Saponification to the Target Carboxylic Acid

-

Preparation: Dissolve the ethyl 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate (8.0 mmol, 2.02 g) in a 1:1 mixture of THF and distilled water (40 mL total).

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (16.0 mmol, 0.67 g). Stir the biphasic mixture vigorously at room temperature for 12 hours.

-

Validation: TLC (Hexanes/EtOAc 3:1) will show the complete disappearance of the ester spot, while the baseline will contain the lithium carboxylate salt.

-

Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester or organic impurities.

-

Isolation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH reaches 2.0 - 3.0. A voluminous white precipitate will form instantly.

-

Drying: Filter the precipitate under vacuum, wash with ice-cold water (2 x 10 mL), and dry under high vacuum at 45 °C for 24 hours to yield pure 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid (Expected Yield: >95%).

Step-by-step experimental workflow for the synthesis and purification of the target molecule.

References

-

NextSDS Database. 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid — Chemical Substance Information. [1]

-

CymitQuimica. CAS 67751-14-8: Ethyl 4-(dimethylamino)-2-oxobut-3-enoate. [4]

-

Fustero, S., Simón-Fuentes, A., & Sanz-Cervera, J. F. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Organic Preparations and Procedures International, 41(4), 253-290. [2]

-

Rostami, H., Shiri, L., & Khani, Z. (2022). Recent advances in the synthesis of pyrazole scaffolds via nanoparticles: A review. Tetrahedron, 110, 132688. [3]

-

Ghozlan, S. A. S., Badahdah, K. O., & Abdelhamid, I. A. (2007). An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl-pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues. Beilstein Journal of Organic Chemistry, 3(1), 15. [5]

Sources

- 1. nextsds.com [nextsds.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CAS 67751-14-8: Ethyl 4-(dimethylamino)-2-oxobut-3-enoate [cymitquimica.com]

- 5. An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl- pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Crystallographic Profiling of 1-(2,6-Difluorophenyl)-1H-pyrazole-3-carboxylic Acid

Executive Summary

The compound 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1152542-41-0)[1] represents a highly specialized, conformationally restricted pharmacophore utilized extensively in modern drug discovery and agrochemical development. As a rigid building block, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), such as kinase inhibitors and coagulation factor modulators. This technical whitepaper details the structural causality, crystallographic architecture, and the rigorous experimental protocols required to isolate and validate its solid-state conformation.

Conformational Causality & Steric Hindrance

The 1-phenyl-1H-pyrazole scaffold is a privileged motif in medicinal chemistry. In the absence of ortho-substituents, the phenyl and pyrazole rings tend to adopt a nearly coplanar conformation to maximize π -conjugation; for instance, unhindered 5-phenyl-1H-pyrazole derivatives exhibit dihedral angles as low as 11.36°[2].

However, the introduction of fluorine atoms at the 2,6-positions of the phenyl ring fundamentally alters the energy landscape of the molecule. The highly electronegative and relatively bulky fluorine atoms create severe steric repulsion with the adjacent C5-proton and N2 lone pair of the pyrazole ring. To minimize this steric clash, the 2,6-difluorophenyl ring is forced to twist out of the pyrazole plane, adopting a near-orthogonal dihedral angle of approximately 78°[3].

Mechanistic Impact: This conformational restriction is highly valuable in structure-based drug design. It pre-organizes the molecule into a 3D geometry that fits precisely into deep, narrow hydrophobic pockets (such as the hinge region of kinases) while minimizing the entropic penalty typically associated with the binding of flexible molecules[4].

Supramolecular Architecture & Crystal Packing

The solid-state assembly of 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid is governed by a hierarchy of non-covalent interactions:

-

Primary Motif (Hydrogen Bonding): The crystal packing is primarily driven by the carboxylic acid functional group. In the solid state, carboxylic acids classically form centrosymmetric cyclic dimers via strong O-H···O hydrogen bonds, denoted by the graph-set motif R22(8) . This dimerization anchors the primary supramolecular assembly, creating a robust, self-validating structural core.

-

Secondary Motifs ( π−π Stacking & Halogen Bonding): The dimeric units are further propagated into a three-dimensional lattice via offset π−π stacking between the electron-rich pyrazole rings. Additionally, weak C-H···F interactions involving the difluorophenyl moiety stabilize the inter-dimer gaps, dictating the ultimate monoclinic packing arrangement.

Fig 1. Hierarchical supramolecular assembly driven by H-bonding and steric constraints.

Experimental Protocols: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically validate the 3D conformation of 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid, a rigorous SCXRD workflow must be employed. The following methodology ensures high-resolution data collection and self-validating structural refinement.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled approach to supersaturation, minimizing crystal twinning and defects.

-

Solubilization: Dissolve 10 mg of the highly pure (>99%) compound in 0.5 mL of a polar aprotic solvent (e.g., Dimethylformamide, DMF) in a small inner vial.

-

Antisolvent Selection: Place the inner vial into a larger outer vial containing 3 mL of a volatile non-polar antisolvent (e.g., Diisopropyl ether).

-

Diffusion: Seal the outer vial tightly. Allow the antisolvent to slowly diffuse into the DMF solution over 5–7 days at ambient temperature (293 K) until block-like, colorless single crystals form.

Step 2: X-Ray Data Collection

Causality: Cryogenic temperatures suppress the thermal vibration of atoms (Debye-Waller factors), sharpening the electron density map and improving the resolution of light atoms (like hydrogen and fluorine).

-

Mounting: Select a crystal of appropriate dimensions (e.g., 0.15×0.15×0.10 mm) and mount it on a glass fiber using perfluoropolyether oil.

-

Diffraction: Transfer the crystal to a diffractometer equipped with a CCD or CMOS detector. Cool the crystal to 173 K using a steady stream of liquid nitrogen.

-

Irradiation: Collect diffraction data using graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Apply numerical or multi-scan absorption corrections.

Step 3: Structure Solution and Refinement

Causality: Full-matrix least-squares refinement ensures that the theoretical model perfectly matches the empirical diffraction data, validated by low R-factors.

-

Phasing: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

-

Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms (C, N, O, F).

-

Hydrogen Placement: Place the carboxylic acid proton (O-H) from the difference Fourier map and refine freely to confirm the R22(8) dimer. Constrain aromatic C-H protons using a riding model.

Fig 2. Step-by-step SCXRD experimental workflow and data processing.

Quantitative Crystallographic Data

The following tables summarize the expected crystallographic parameters and geometric constraints based on homologous fluorinated phenylpyrazole structures[2][3].

Table 1: Representative Crystallographic Parameters

| Parameter | Value / Description |

| Chemical Formula | C₁₀H₆F₂N₂O₂ |

| Formula Weight | 224.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Temperature | 173(2) K |

| Radiation | Mo K α ( λ=0.71073 Å) |

| Goodness-of-fit on F2 | ~ 1.05 |

| Final R indices [ I>2σ(I) ] | R1≈0.045 , wR2≈0.110 |

Table 2: Key Geometric Parameters

| Structural Feature | Atoms Involved | Expected Value | Causality / Significance |

| Dihedral Angle | Pyrazole Ring / 2,6-Difluorophenyl Ring | ~ 78.0° | Driven by steric repulsion between ortho-fluorines and pyrazole C5-H / N2. |

| Hydrogen Bond Length | O(Carboxyl)···O(Carboxyl) | ~ 2.65 Å | Indicates strong, stable R22(8) cyclic dimer formation. |

| C-F Bond Length | C(Aromatic) - F | ~ 1.35 Å | Standard highly polarized carbon-fluorine bond. |

| π−π Centroid Distance | Pyrazole(Centroid)···Pyrazole(Centroid) | ~ 3.70 Å | Facilitates inter-dimer lattice stabilization. |

References

- 1-(2,6-difluorophenyl)

- Diaquabis(5-phenyl-1H-pyrazole-3-carboxylato)copper(II)

- (IUCr) (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)

- 1-(2,6-Difluorophenyl)-1H-pyrazole | C9H6F2N2 ...

Sources

Comprehensive Technical Guide on Derivatives of 1-(2,6-Difluorophenyl)-1H-pyrazole-3-carboxylic Acid

Executive Summary

The pyrazole-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern medicinal chemistry and agrochemical development. Specifically, 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1152542-41-0) serves as a critical building block for synthesizing advanced therapeutics, including kinase inhibitors, GPCR modulators, and succinate dehydrogenase inhibitor (SDHI) fungicides. This technical guide explores the structural rationale behind this specific moiety, details field-proven synthetic methodologies, and provides self-validating protocols for its derivatization.

Structural and Electronic Rationale

The strategic placement of a 2,6-difluorophenyl group on the N1 position of a pyrazole ring is not arbitrary; it is a calculated design choice driven by steric, electronic, and metabolic factors:

-

Conformational Pre-organization: The two ortho-fluorine atoms create a significant steric clash with the C5 -proton of the pyrazole ring. This forces the phenyl ring to adopt a near-orthogonal (perpendicular) conformation relative to the pyrazole plane. In drug design, this pre-organization reduces the entropic penalty upon binding to tight hydrophobic pockets, thereby increasing target affinity.

-

Metabolic Stability: The strong carbon–fluorine bond limits metabolic oxidation, often leading to enhanced in vivo stability and reduced formation of undesired metabolites[1]. By blocking the ortho-positions, the molecule is shielded from rapid Phase I cytochrome P450 (CYP450) mediated hydroxylation.

-

Electronic Modulation: Fluorine is the most electronegative element, and its inclusion in a molecule has a very strong effect on the acidity or basicity of proximal functional groups[2]. The electron-withdrawing nature of the 2,6-difluorophenyl group fine-tunes the pKa of the pyrazole system, influencing both the hydrogen-bond donating/accepting capacity of the C3 -carboxylic acid and the overall lipophilicity (LogP) of the resulting derivatives[3].

Core Synthesis Methodologies

The synthesis of 1-arylpyrazole-3-carboxylic acids typically relies on the de novo construction of the pyrazole ring. Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds presents a straightforward and rapid method for obtaining polysubstituted pyrazoles[4].

The Hydrazine Condensation Route

The most scalable and regioselective approach involves the cyclocondensation of 2,6-difluorophenylhydrazine with a 1,3-dicarbonyl equivalent, such as ethyl 2,4-dioxobutanoate.

-

Cyclization: The reaction proceeds via initial hydrazone formation at the more electrophilic ketone carbonyl, followed by intramolecular cyclization onto the ester/aldehyde equivalent to form the pyrazole core.

-

Hydrolysis: The resulting ethyl 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylate is then subjected to basic hydrolysis (e.g., using LiOH) to yield the free carboxylic acid.

Synthetic workflow for 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid.

Derivatization Strategies and Applications

The primary functionalization of 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid occurs at the C3 -carboxyl group via amidation. Pyrazole-3-carboxamides are highly valued in both pharmaceuticals and agrochemicals.

Application in Kinase Inhibition (Pharmaceuticals)

In oncology and immunology, the pyrazole-3-carboxamide motif frequently acts as a hinge-binding scaffold in ATP-competitive kinase inhibitors. The pyrazole N2 and the amide NH form a critical bidentate hydrogen-bond donor/acceptor pair with the kinase hinge region, while the orthogonal 2,6-difluorophenyl group projects into the hydrophobic pocket I.

Pharmacophore binding model of pyrazole-3-carboxamides in kinase ATP pockets.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to subsequent steps.

Protocol A: Synthesis of the Core Carboxylic Acid

Objective: De novo synthesis of 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid.

-

Condensation: Suspend 2,6-difluorophenylhydrazine hydrochloride (1.0 eq) in absolute ethanol (0.5 M). Add ethyl 2,4-dioxobutanoate (1.05 eq) dropwise at 0 °C.

-

Cyclization: Heat the reaction mixture to reflux for 4 hours.

-

Causality Check: The initial nucleophilic attack is rapid, but reflux is required to drive the dehydration and aromatization of the pyrazole ring.

-

-

Intermediate Validation: Monitor via TLC (Hexanes/EtOAc 3:1). A single new spot (UV active) should replace the starting materials. Concentrate the mixture, partition between EtOAc and saturated aqueous NaHCO3 , dry over Na2SO4 , and evaporate to yield the ethyl ester intermediate.

-

Hydrolysis: Dissolve the crude ester in a 2:1:1 mixture of THF/MeOH/H2O (0.2 M). Add LiOH·H2O (3.0 eq) and stir at room temperature for 2 hours.

-

Isolation: Remove organic solvents under reduced pressure. Acidify the aqueous layer with 1 M HCl to pH ~2. The product will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Amidation via HATU Coupling

Objective: Synthesis of pyrazole-3-carboxamide derivatives. Note: Standard EDC/HOBt coupling often yields poor results due to the slight electronic deactivation of the pyrazole-3-carboxylic acid. HATU is preferred as it forms a highly reactive HOAt ester.

-

Activation: Dissolve 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes.

-

Self-Validation Step: To ensure the active ester is fully formed before amine addition, quench a 5 µL aliquot with 100 µL methanol and analyze via LC-MS. The presence of the methyl ester mass ( [M+H]+=239.1 ) confirms successful activation.

-

-

Coupling: Add the desired primary or secondary amine (1.2 eq) to the activated mixture. Stir for 2–4 hours at room temperature.

-

Workup: Dilute the reaction with EtOAc and wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated NaHCO3 , and brine. Dry the organic layer, concentrate, and purify via flash chromatography.

Quantitative Data Presentation

Table 1: Physicochemical Properties of the Core and Intermediates

| Compound | MW ( g/mol ) | cLogP | TPSA (Ų) | pKa (calc) |

| Core Carboxylic Acid | 224.16 | 1.85 | 55.1 | 3.2 |

| Ethyl Ester Intermediate | 252.21 | 2.65 | 44.0 | N/A |

| N-Methyl Carboxamide Derivative | 237.20 | 1.50 | 58.2 | N/A |

Table 2: Amide Coupling Optimization (Model Reaction with Benzylamine)

| Coupling Reagent | Base | Solvent | Conversion (%) | Isolated Yield (%) |

| EDC / HOBt | DIPEA | DMF | 65% | 58% |

| T3P (50% in EtOAc) | Et3N | EtOAc | 85% | 78% |

| HATU | DIPEA | DMF | >99% | 92% |

References

-

Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chem Soc Rev. 2008;37(2):320-330. [3]

-

Fustero S, Sánchez-Roselló M, Barrio P, Simón-Fuentes A. From 2000 to Mid-2010: A fruitful decade for the synthesis of pyrazoles. Chem Rev. 2011;111(11):6984–7034.[5]

-

Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. National Institutes of Health (PMC).[1]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. 2023. [4]

-

Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing). 2007. [2]

Sources

- 1. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Derivatives

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives, particularly pyrazole carboxylic acids, have garnered significant attention due to their wide spectrum of pharmacological activities.[4][5] This guide provides an in-depth exploration of the multifaceted biological activities of these compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. The versatility of the pyrazole scaffold allows for diverse chemical modifications, leading to compounds with activities ranging from anti-inflammatory and anticancer to antimicrobial.[1][2][4] This has made pyrazole carboxylic acid derivatives a "privileged scaffold" in modern drug discovery.[3][6]

The presence of the pyrazole ring in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, underscores the therapeutic potential of this heterocyclic system.[1][3] This guide is designed for researchers, scientists, and drug development professionals, aiming to provide a comprehensive technical overview to inform and guide future research in this promising area.

I. Synthetic Strategies for Pyrazole Carboxylic Acid Derivatives

The synthesis of pyrazole carboxylic acid derivatives is a well-established field with several versatile methods. The most common approach is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][7] This method allows for the introduction of a variety of substituents on the pyrazole ring, enabling the fine-tuning of the molecule's biological activity.

Other notable synthetic routes include:

-

Cycloaddition reactions of sydnones with alkynes.[1]

-

Reactions of α,β-unsaturated carbonyl compounds with hydrazines.[1]

-

"One-pot" multi-component reactions, which offer an efficient and environmentally friendly approach to synthesizing polysubstituted pyrazoles.[7][8]

The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyrazole ring, which in turn influences the compound's interaction with its biological target.

Representative Synthetic Workflow

Caption: A generalized workflow for the synthesis of pyrazole carboxylic acid derivatives.

II. Anticancer Activity

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[6][9] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Mechanisms of Anticancer Action

A primary mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases , such as Cyclin-Dependent Kinases (CDKs).[9] CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. For instance, certain pyrazole derivatives have shown potent inhibitory activity against CDK2, a key regulator of the G1/S phase transition.[9]

Other targeted pathways include:

-

Inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : Dual inhibitors of these receptor tyrosine kinases have been developed, demonstrating potent anticancer properties by simultaneously targeting tumor cell proliferation and angiogenesis.[9]

-

Induction of Apoptosis : Many pyrazole derivatives induce programmed cell death in cancer cells through the activation of caspases and modulation of pro- and anti-apoptotic proteins.[10]

-

Inhibition of PI3 Kinase : Some derivatives have been identified as potent inhibitors of PI3 kinase, a critical component of a signaling pathway that promotes cell growth and survival.[9]

In Vitro Evaluation of Anticancer Activity

The MTT assay is a widely used colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[11][12] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxylic acid derivatives and a standard anticancer drug (e.g., Doxorubicin or 5-Fluorouracil) for 24-72 hours.[9]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12][13]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Tabulated Anticancer Activity Data

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Bis-pyrazole derivative | SMMC7721 | 0.76 - 2.01 | [9] |

| Pyrazole carbaldehyde derivative | MCF7 | 0.25 | [9] |

| Indole-linked pyrazole | HCT116, MCF7, HepG2, A549 | < 23.7 | [9] |

| 5-alkylated selanyl-1H-pyrazole | HepG2 | 13.85 - 15.98 | [9] |

| Pyrazole-based hybrid heteroaromatics | A549 | 42.79 - 55.73 | [9] |

| Pyrazole-pyrazoline hybrid | HepG2 | 2.09 | [14] |

III. Antimicrobial Activity

The rise of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents. Pyrazole carboxylic acid derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[4][15][16]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrazole derivatives are varied. Some compounds are believed to disrupt the bacterial cell membrane, leading to cell lysis.[3] Others may interfere with essential metabolic pathways, such as fatty acid biosynthesis, or inhibit key enzymes like DNA gyrase, which is crucial for bacterial DNA replication.[3][17]

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is commonly assessed using methods such as the disk diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).[18][19][20][21][22]

Detailed Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.[18]

-

Serial Dilution: Perform a two-fold serial dilution of the pyrazole derivative in a liquid growth medium in a 96-well microtiter plate.[19]

-

Inoculation: Inoculate each well with the standardized bacterial suspension.[18][22]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19][22]

Tabulated Antimicrobial Activity Data

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-3-carboxylic acid derivative | Bacillus cereus | 32 | [23] |

| Thiazolo-pyrazole derivative | MRSA | 4 | [17] |

| Imidazo-pyridine substituted pyrazole | Gram-negative strains | < 1 | [17] |

| Quinoline-substituted pyrazole | S. aureus, S. epidermidis, B. subtilis | 0.12 - 0.98 | [17] |

IV. Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer.[24] Pyrazole carboxylic acid derivatives, most notably Celecoxib, have demonstrated potent anti-inflammatory properties.[1][3][25]

Mechanism of Anti-inflammatory Action: COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[25][26][27] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[27] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[10][25]

Caption: Mechanism of COX-2 inhibition by pyrazole carboxylic acid derivatives.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used and well-established assay for evaluating the acute anti-inflammatory activity of novel compounds.[28][29][30][31]

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., Indomethacin or Diclofenac sodium), and treatment groups receiving different doses of the pyrazole derivative.[14][31]

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[28][30]

-

Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or a digital caliper.[28][30]

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

Tabulated Anti-inflammatory Activity Data

| Compound/Derivative | Edema Inhibition (%) | Reference |

| Pyrazole-pyrazoline derivative | 28.6 - 30.9 | [32] |

| Benzothiophen-2-yl pyrazole carboxylic acid | Potent activity | [33] |

| Diaryl pyrazole derivative | 42% IL-6 inhibition at 10 µM | [14] |

V. Conclusion and Future Directions

Pyrazole carboxylic acid derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them an attractive scaffold for the development of new therapeutic agents. Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of these derivatives for their respective biological targets.

-

Novel Drug Delivery Systems: To enhance the bioavailability and therapeutic efficacy of promising lead compounds.

-

Exploration of New Biological Targets: To uncover novel applications for this versatile class of molecules.

-

Mechanism of Action Studies: To elucidate the precise molecular mechanisms underlying the observed biological effects.

The continued exploration of pyrazole carboxylic acid derivatives holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (URL: [Link])

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: [Link])

-

Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. (URL: [Link])

-

In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC. (URL: [Link])

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. (URL: [Link])

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (URL: [Link])

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC. (URL: [Link])

-

Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (URL: [Link])

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC. (URL: [Link])

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (URL: [Link])

-

Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (URL: [Link])

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (URL: [Link])

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: [Link])

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (URL: [Link])

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])

-

Susceptibility Testing - Infectious Disease - Merck Manual Professional Edition. (URL: [Link])

-

Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (URL: [Link])

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])

-

Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (URL: [Link])

-

In vivo and in silico anti-inflammatory activity of Artemisia vulgaris and β-caryophyllene oxide in carrageenan-induced paw edema in Wistar rats - Taylor & Francis. (URL: [Link])

-

Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

CELEBREX celecoxib capsules Cardiovascular Risk - accessdata.fda.gov. (URL: [Link])

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (URL: [Link])

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Pyrazole4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes | Request PDF - ResearchGate. (URL: [Link])

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

Celecoxib - Wikipedia. (URL: [Link])

-

Evaluation of the curative role, Anti-inflammatory and anti-oxidative activity of some dietary spices on carrageenan induced paw edema in albino Wistar rats. (URL: [Link])

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (URL: [Link])

-

MTT assay - Wikipedia. (URL: [Link])

-

Antimicrobial Susceptibility Testing - Apec.org. (URL: [Link])

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay - Wikipedia [en.wikipedia.org]

- 13. atcc.org [atcc.org]

- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 15. meddocsonline.org [meddocsonline.org]

- 16. mdpi.com [mdpi.com]

- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. integra-biosciences.com [integra-biosciences.com]

- 20. Susceptibility Testing - Infectious Disease - Merck Manual Professional Edition [merckmanuals.com]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. apec.org [apec.org]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. sciencescholar.us [sciencescholar.us]

- 25. Celecoxib - Wikipedia [en.wikipedia.org]

- 26. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. news-medical.net [news-medical.net]

- 28. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. inotiv.com [inotiv.com]

- 31. jddtonline.info [jddtonline.info]

- 32. news-medical.net [news-medical.net]

- 33. mdpi.com [mdpi.com]

Physicochemical Properties of Fluorinated Pyrazoles: A Technical Guide for Drug Discovery and Molecular Design

Executive Summary

The integration of fluorine into heterocyclic scaffolds has fundamentally transformed modern medicinal chemistry. Among these, fluorinated pyrazoles stand out as privileged pharmacophores. The unique physicochemical properties of the carbon-fluorine (C–F) bond—characterized by extreme electronegativity, high bond dissociation energy, and a relatively small van der Waals radius—enable precise modulation of a molecule's lipophilicity, acid-base dissociation constants (pKa), and metabolic stability. This technical whitepaper provides an in-depth analysis of the physicochemical properties of fluorinated pyrazoles, equipping drug development professionals with the mechanistic insights and validated protocols necessary for rational molecular design.

The Strategic Role of Fluorine in Pyrazole Scaffolds

Pyrazoles are versatile five-membered nitrogen heterocycles that exhibit dynamic tautomerism and dual hydrogen-bond donor/acceptor capabilities. While unsubstituted pyrazoles are valuable, they often suffer from rapid metabolic degradation and suboptimal membrane permeability.

The strategic incorporation of fluorine atoms (e.g., via −F , −CF3 , or −CHF2 groups) addresses these liabilities. Fluorinated pyrazoles play a critical role in medicinal chemistry, agrochemistry, and organometallic chemistry by acting as bioisosteres that drastically alter the electronic distribution of the parent ring system without imposing significant steric penalties[1]. The inclusion of fluorine atoms into organic compounds often increases their lipophilicity and metabolic stability, directly enhancing their bioavailability and affinity for target proteins[2].

Mechanistic pathway detailing how fluorination impacts pharmacokinetics.

Core Physicochemical Properties Modulated by Fluorination

Lipophilicity (LogP/LogD) and Permeability

Optimization of compound lipophilicity is a key aspect of drug discovery, as it dictates absorption, distribution, and target engagement[3]. The introduction of a trifluoromethyl ( −CF3 ) group onto the pyrazole ring significantly increases the partition coefficient (LogP). Fluorine's high electronegativity tightly holds its lone pairs, reducing the polarizability of the molecule and disrupting water solvation shells. This thermodynamic shift favors partitioning into lipid bilayers, thereby enhancing passive cellular permeability.

Acid-Base Properties (pKa) and Tautomerism

The pyrazole ring contains both a pyridine-like nitrogen (H-bond acceptor) and a pyrrole-like nitrogen (H-bond donor). The strong electron-withdrawing inductive effect ( −I ) of fluorinated substituents drastically lowers the pKa of the pyrazole NH . For instance, while the NH pKa of an unsubstituted pyrazole is approximately 14.2, the addition of a 3−CF3 group lowers it to ~10.5. This modulation is frequently employed to precisely adjust physicochemical properties, including controlling conformation and modulating pKa values to optimize target binding[4]. Furthermore, the electronic asymmetry introduced by fluorination heavily biases the annular tautomeric equilibrium, locking the pyrazole into a predictable conformation that aids in structure-based drug design.

Metabolic Stability

Cytochrome P450 enzymes typically oxidize electron-rich aromatic systems. The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol). By strategically placing fluorine atoms at metabolically labile sites on the pyrazole ring, medicinal chemists can sterically and electronically shield the molecule from oxidative degradation, prolonging the drug's half-life[2].

Quantitative Data Summary

| Property | 1H-Pyrazole (Reference) | 3-(Trifluoromethyl)-1H-pyrazole | Impact on Drug Design |

| pKa (NH deprotonation) | ~14.2 | ~10.5 | Increased acidity; alters protonation state and H-bonding at physiological pH. |

| LogP (Octanol/Water) | 0.26 | 1.45 | Significantly enhanced lipophilicity and passive membrane permeability. |

| Tautomeric Preference | Rapid dynamic equilibrium | Shifted heavily towards the 3-CF3 tautomer | Enables predictable, rigid binding modes in target protein pockets. |

| Metabolic Stability | Low to Moderate | High | C–F bond resists cytochrome P450-mediated oxidative metabolism. |

Experimental Workflows & Protocols

To harness these properties, robust synthetic and analytical workflows are required. Below are field-proven, self-validating protocols for the synthesis and physicochemical profiling of fluorinated pyrazoles.

Workflow for the synthesis and physicochemical profiling of fluorinated pyrazoles.

Protocol 1: Synthesis of Trifluoromethylated Pyrazoles via 1,3-Dipolar Cycloaddition

This method utilizes5 to access structurally diverse fluorinated pyrazoles[5].

Step-by-Step Methodology:

-

Reagent Preparation: Generate 2,2,2-trifluorodiazoethane ( CF3CHN2 ) in situ from 2,2,2-trifluoroethylamine hydrochloride and sodium nitrite in an aqueous/organic biphasic system at 0 °C.

-

Cycloaddition: Transfer the organic layer containing CF3CHN2 to a sealed reaction vessel containing the target alkyne or alkene dipolarophile dissolved in dichloromethane (DCM). Stir at room temperature for 12–24 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl . Extract the aqueous layer with DCM ( 3×20 mL). Dry the combined organic layers over anhydrous Na2SO4 .

-

Isolation: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Expertise & Causality: Traditional condensation methods using fluorinated diketones often suffer from poor regioselectivity. Utilizing CF3CHN2 in a 1,3-dipolar cycloaddition leverages the lowered distortion energy of the fluorinated diazo compound, accelerating the reaction kinetics and ensuring high regioselectivity[5].

Trustworthiness & Self-Validation System: Prior to chromatographic isolation, an aliquot of the crude mixture must be subjected to 19F NMR spectroscopy. The protocol is validated if a distinct, sharp singlet (or doublet depending on coupling) is observed around −62 ppm, confirming the structural integrity of the −CF3 group. The absence of this peak or the presence of multiple shifted fluorine signals immediately invalidates the batch, indicating defluorination or side-reactions.

Protocol 2: High-Throughput Physicochemical Profiling (LogD and pKa)

Step-by-Step Methodology:

-

pKa Determination (Potentiometric Titration): Dissolve 1-2 mg of the purified fluorinated pyrazole in a standardized co-solvent system (e.g., Methanol/Water mixtures) due to low aqueous solubility. Titrate with 0.1 M NaOH and 0.1 M HCl under a nitrogen atmosphere at 25 °C. Extrapolate the aqueous pKa using the Yasuda-Shedlovsky method.

-

LogD Determination (Shake-Flask LC-MS): Prepare a 10 mM stock solution of the compound in DMSO. Spike into a biphasic system of 1-octanol and PBS (pH 7.4). Shake vigorously for 60 minutes at 25 °C, then centrifuge at 3000 rpm for 15 minutes to ensure phase separation.

-

Quantification: Analyze both the octanol and aqueous phases using LC-MS/MS. Calculate LogD based on the ratio of the peak areas.

Expertise & Causality: UV-Vis spectrophotometry is often insufficient for LogD determination of highly lipophilic fluorinated pyrazoles due to poor aqueous phase concentrations. Coupling the shake-flask method with LC-MS/MS provides the sensitivity required to accurately quantify trace amounts of the compound in the aqueous buffer, ensuring an accurate partition coefficient calculation.

Trustworthiness & Self-Validation System: Every 96-well plate assay must include a reference standard with a strictly defined LogD (e.g., Propranolol, LogD_{7.4} = 1.2). If the experimentally derived LogD of the reference standard deviates by more than ±0.1 log units from the literature value, the entire assay plate is flagged as invalid. This ensures that phase mixing, temperature fluctuations, or LC-MS ionization suppression have not compromised the data.

Conclusion & Future Perspectives

The physicochemical properties of fluorinated pyrazoles make them indispensable tools in modern drug discovery. By systematically modulating lipophilicity, lowering pKa, and enhancing metabolic stability, these scaffolds overcome the traditional limitations of standard nitrogen heterocycles. Emerging methodologies, such as the synthesis of trifluoromethylated pyrazoles containing SuFEx-able click handles, are further expanding the utility of these compounds in diversity-oriented synthesis and fragment-based drug discovery (FBDD)[5]. Mastery of the synthetic protocols and physicochemical profiling techniques outlined in this guide is essential for any scientist looking to leverage fluorine chemistry in the pursuit of novel therapeutics.

References

-

Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.[1]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC / NIH.[2]

-

Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega.[4]

-

Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC / NIH.[5]

-

Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry.[3]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Target Selectivity: The Mechanism of Action of 1-(2,6-Difluorophenyl)-1H-Pyrazole-3-Carboxylic Acid as a Privileged Pharmacophore

Executive Summary

While rarely administered as a standalone active pharmaceutical ingredient (API), 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1152542-41-0) functions as a highly privileged pharmacophore and critical building block in rational drug design [4]. Its mechanism of action is rooted deeply in structural biology and biophysics: it acts as a precise conformational lock and a robust hydrogen-bonding anchor. By integrating this specific fragment into larger small-molecule inhibitors, medicinal chemists can dictate target engagement—specifically in the development of ATP-competitive kinase inhibitors (e.g., CDKs, JAKs) and metalloenzyme modulators. This technical guide deconstructs the thermodynamic and structural mechanisms by which this exact scaffold drives high-affinity target inhibition.

Structural Biology & Conformational Dynamics

The "Orthogonal Lock" Mechanism

The N1-aryl pyrazole scaffold is ubiquitous in medicinal chemistry, but its inherent conformational flexibility often leads to entropic penalties upon target binding and off-target promiscuity. The introduction of fluorine atoms at the 2- and 6-positions of the phenyl ring fundamentally alters the molecule's energy landscape.

Due to the severe steric clash between the ortho-fluorine atoms and the pyrazole C5-hydrogen/N2 lone pair, the molecule is thermodynamically forced into an orthogonal conformation (where the dihedral angle θ between the phenyl and pyrazole rings is locked at approximately 90°). This "orthogonal lock" pre-organizes the molecule to slip seamlessly into deep, narrow hydrophobic pockets, such as the specificity pockets adjacent to the ATP-binding hinge region in kinases. Furthermore, the high electronegativity of fluorine withdraws electron density from the phenyl ring, enhancing π−π stacking interactions with aromatic residues (e.g., Phe, Tyr) within the target binding site.

Conformational lock mechanism driven by 2,6-difluoro steric constraints.

The Bidentate Pharmacophore

The pyrazole-3-carboxylic acid moiety serves as a highly efficient hydrogen-bond donor/acceptor network. In kinase targets, the carboxylic acid (often derivatized into an amide in the final API) and the adjacent pyrazole N2 nitrogen form a bidentate interaction with the backbone amides of the target's hinge region. This mimics the natural binding mode of the adenine ring of ATP.

Primary Mechanisms of Action in Target Engagement

Pathway A: ATP-Competitive Kinase Inhibition

The pyrazole-3-carboxylic acid scaffold is a widely recognized pharmacophore in the development of Cyclin-Dependent Kinase (CDK) inhibitors, such as AT7519 [1], and ALK5 inhibitors[2]. When the 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid core is utilized, the pyrazole ring mimics the purine ring of ATP. The 1-(2,6-difluorophenyl) group projects deeply into the hydrophobic back-pocket (the "gatekeeper" region), while the 3-carboxylic acid/amide engages the hinge region via critical hydrogen bonds. This effectively halts the phosphorylation cascade required for cell cycle progression, demonstrating profound efficacy in managing cancer proliferation [3].

Bidentate hydrogen-bonding network leading to ATP-competitive kinase inhibition.

Pathway B: Metalloenzyme Chelation

In metalloenzymes like Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD), the pyrazole-3-carboxylic acid acts as a bidentate chelator for the active site Fe(II) ion. The 2,6-difluorophenyl group shields the metal complex from the solvent, stabilizing the inhibitor-enzyme complex and preventing the degradation of HIF-1 α .

Quantitative Data: Conformational Thermodynamics

The strategic choice of the 2,6-difluoro substitution over other halogens or unsubstituted rings is driven by a precise balance of steric bulk, electronic effects, and metabolic stability.

Table 1: Thermodynamic and Binding Impact of N1-Phenyl Substitution in Pyrazole-3-Carboxamide Inhibitors

| N1-Phenyl Substitution | Predicted Dihedral Angle ( θ ) | Entropic Penalty upon Binding | Relative Kinase IC50 (Fold Change) | Pharmacokinetic Liability |

| Unsubstituted (Phenyl) | 20° – 30° | High | 1x (Baseline) | High metabolic clearance (CYP oxidation) |

| 2-Fluoro | 45° – 60° | Moderate | 5x improvement | Moderate |

| 2,6-Difluoro | 85° – 90° | Minimal (Pre-organized) | 40x improvement | Optimal (C-F bonds resist metabolism) |

| 2,6-Dichloro | ~90° | Minimal | 35x improvement | Poor aqueous solubility, high lipophilicity |

Experimental Methodologies

To validate the mechanism of action of molecules derived from 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid, the following self-validating protocols are employed.

Protocol 1: X-Ray Co-Crystallization Workflow

-

Objective: Validate the 90° orthogonal lock of the 2,6-difluorophenyl moiety within the target ATP-binding pocket.

-

Step 1: Protein Expression & Purification. Express the target kinase (e.g., CDK2) in E. coli (BL21).

-

Causality: BL21 lacks eukaryotic post-translational modifications, ensuring a homogenous, unphosphorylated state that is critical for baseline structural resolution.

-

-

Step 2: Ligand Soaking. Incubate apo-crystals with 1 mM of the synthesized pyrazole derivative in 5% DMSO.

-

Causality: 5% DMSO ensures complete solubilization of the lipophilic difluorophenyl moiety without disrupting the delicate crystal lattice.

-

-

Step 3: Cryoprotection & Data Collection. Transfer crystals to a reservoir solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen.

-

Self-Validation: Collect diffraction data at 100K to minimize radiation damage. The presence and exact conformation of the ligand are self-validated by calculating an initial Fo−Fc difference electron density map; a clear >3 σ peak in the hinge region definitively confirms target engagement and the predicted 90° dihedral angle.

-

Protocol 2: TR-FRET Kinase Inhibition Assay

-

Objective: Quantify the IC50 and validate the ATP-competitive nature of the pyrazole derivative.

-

Step 1: Reaction Assembly. In a 384-well plate, combine 1 nM Kinase/Cyclin complex, 100 nM ULight-labeled peptide substrate, and varying concentrations of the inhibitor (10 pM to 10 μ M).

-

Causality: Maintaining a strictly low enzyme concentration (1 nM) prevents tight-binding titration artifacts, ensuring the readout reflects true Michaelis-Menten kinetics.

-

-

Step 2: ATP Initiation. Add 10 μ M ATP (calibrated near the Km ) to initiate the reaction.

-

Causality: Running the assay exactly at the ATP Km allows for the highly sensitive detection of ATP-competitive inhibitors while remaining physiologically relevant.

-

-

Step 3: Detection & Readout. After 60 minutes, add Eu-anti-phospho antibody and EDTA.

-

Self-Validation: EDTA instantly chelates Mg2+, abruptly stopping the kinase reaction. The TR-FRET signal (emission ratio 665 nm / 615 nm) provides a ratiometric readout that internally corrects for well-to-well volume variations and compound auto-fluorescence, mathematically validating the integrity of the inhibition data.

-

References

- Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519)

- 1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity Bilkent University / Elsevier

- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer Hilaris Publisher

- 1-(2,6-difluorophenyl)

Application Note: Utilizing 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid in Next-Generation Antifungal Drug Development

Introduction & Mechanistic Rationale

The escalating incidence of invasive fungal infections, coupled with the rapid emergence of azole- and echinocandin-resistant strains of Candida and Aspergillus species, necessitates the development of novel antifungal pharmacophores. In recent years, pyrazole-carboxylic acid derivatives have emerged as highly potent scaffolds for targeting fungal metalloenzymes and respiratory complexes[1].

Specifically, 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152542-41-0)[2] serves as an exceptional building block for synthesizing broad-spectrum antifungal libraries. As a Senior Application Scientist, I select this specific precursor over unsubstituted variants due to three distinct mechanistic advantages:

-

Conformational Locking: The highly electronegative fluorine atoms at the ortho (2,6) positions create steric repulsion with the pyrazole ring. This forces the phenyl ring into a nearly orthogonal (perpendicular) conformation relative to the pyrazole core. This rigid 3D architecture is critical for threading the molecule into the narrow, hydrophobic access channels of fungal sterol 14α-demethylase (CYP51) without paying an entropic penalty upon binding.

-

Metabolic Shielding: Fungal and host cytochrome P450 enzymes typically hydroxylate aromatic rings at electron-rich ortho and para positions. The 2,6-difluoro substitution blocks these primary sites of oxidative metabolism, significantly extending the pharmacokinetic half-life of the resulting drug candidates.

-

Versatile Amidation Vector: The carboxylic acid at the 3-position of the pyrazole provides a highly reactive vector for coupling with diverse lipophilic amines. The resulting pyrazole-3-carboxamides act as potent hydrogen-bond donors/acceptors, which is essential for anchoring the drug to the ubiquinone-binding site of fungal Succinate Dehydrogenase (SDH) or the heme-adjacent pockets in CYP51,[1].

Drug Development Workflow

The development of antifungal agents from this scaffold follows a systematic pipeline, transitioning from library synthesis through phenotypic screening and target validation.

Workflow for developing antifungal agents from a pyrazole-3-carboxylic acid scaffold.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and validation checkpoints to ensure data integrity during the drug development process.

Protocol 3.1: Synthesis of Pyrazole-3-Carboxamide Libraries

Causality Check: We utilize HATU as the coupling reagent rather than EDC/NHS. Antifungal SAR often requires coupling the pyrazole core to bulky, sterically hindered anilines. HATU forms a highly reactive HOAt-ester intermediate that overcomes this steric hindrance, maximizing yields and preventing degradation of the starting material.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 equivalent (eq) of 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid[2] in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

-

Coupling: Add 1.1 eq of the desired amine (e.g., substituted benzylamine or aniline). Stir the reaction mixture at room temperature for 4–6 hours.

-

In-Process Validation: Extract a 5 µL aliquot, quench in acetonitrile, and analyze via LC-MS. Validation Check: The reaction is complete only when the starting mass (m/z 224.1) is depleted and the target product mass dominates the chromatogram.

-

Workup & Purification: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Structural Confirmation: Confirm the structure via ¹H-NMR. Validation Check: Ensure the disappearance of the broad carboxylic acid -OH peak (~13.0 ppm) and the appearance of a sharp amide -NH peak (typically 8.0–9.5 ppm depending on the amine).

Protocol 3.2: In Vitro Antifungal Susceptibility Testing (MIC)

Causality Check: We strictly adhere to the CLSI M27-A3 guidelines. Fungal growth and drug ionization are highly sensitive to environmental pH. Using RPMI 1640 medium buffered with MOPS to exactly pH 7.0 ensures that the lipophilicity (logP) of our difluorophenyl derivatives remains consistent, preventing false-negative resistance readouts.

Step-by-Step Methodology:

-

Inoculum Preparation: Subculture Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) on Sabouraud Dextrose Agar. Suspend colonies in sterile saline and adjust the optical density to a 0.5 McFarland standard. Dilute 1:1000 in MOPS-buffered RPMI 1640.

-

Compound Dilution: Prepare a 6400 µg/mL stock of the synthesized pyrazole-3-carboxamides in 100% DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate, ensuring the final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced fungal toxicity.

-

Inoculation & Incubation: Add 100 µL of the adjusted fungal suspension to each well. Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

-

System Validation: Critical Check: Include a Fluconazole positive control plate. The assay is only valid if the Fluconazole MIC for C. albicans ATCC 90028 falls strictly within the CLSI quality control range of 0.12 – 0.5 µg/mL.

-

Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that visually inhibits 100% of fungal growth compared to the drug-free control.

Protocol 3.3: CYP51 Target Engagement (Type II Difference Spectroscopy)

Causality Check: To prove that the antifungal activity is driven by on-target metalloenzyme inhibition rather than non-specific membrane disruption, we measure the spectral shift of the CYP51 heme iron. When the pyrazole/amide system coordinates with the ferric (Fe³⁺) heme, it displaces the native water ligand, shifting the spin state from high to low, which is quantifiable via UV-Vis spectroscopy[1].

Step-by-Step Methodology:

-

Baseline Scan: Place 2 µM recombinant fungal CYP51 in 50 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol into two matched quartz cuvettes (sample and reference). Record a baseline difference spectrum from 350 to 500 nm.

-

Titration: Titrate the synthesized compound (dissolved in DMSO) into the sample cuvette in 0.5 µM increments. Add an equivalent volume of pure DMSO to the reference cuvette.

-

Measurement: Record the difference spectrum after each addition.

-

Validation Check: A successful target engagement is validated by the appearance of a Type II difference spectrum: a peak at 425–430 nm and a trough at 390–410 nm. The presence of a tight isosbestic point confirms a specific 1:1 binding event without protein precipitation.

Quantitative Data Presentation: Representative SAR

The following table summarizes representative Structure-Activity Relationship (SAR) data for a library synthesized from the 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid scaffold. It highlights how modifying the amide R-group impacts whole-cell efficacy and target inhibition.

| Compound ID | Amide R-Group (Coupled Amine) | MIC C. albicans (µg/mL) | MIC A. fumigatus (µg/mL) | CYP51 IC₅₀ (µM) | LogP (Calculated) |

| Precursor | -OH (Carboxylic Acid) | >64 | >64 | >100 | 2.1 |

| Deriv-01 | Phenylamine (Aniline) | 16 | 32 | 12.5 | 3.4 |

| Deriv-02 | 4-Fluorophenylamine | 4 | 8 | 3.2 | 3.6 |

| Deriv-03 | 2,4-Difluorobenzylamine | 0.5 | 2 | 0.8 | 4.1 |

| Deriv-04 | 4-(Trifluoromethoxy)aniline | 0.12 | 0.5 | 0.15 | 4.8 |

| Control | Fluconazole (Reference) | 0.25 | >64 | 0.30 | 0.5 |

Data Interpretation: The precursor carboxylic acid exhibits no antifungal activity due to poor cell wall penetration (low LogP) and electrostatic repulsion in the active site. Amidation significantly improves activity. The addition of highly lipophilic, electron-withdrawing groups (e.g., Deriv-04) optimizes the interaction with the hydrophobic access channel of CYP51, yielding sub-microgram MICs that outperform standard fluconazole against resistant Aspergillus strains[1].

References

- Source: Journal of Chemical and Pharmaceutical Research (JOCPR)

- Title: 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid (Chemical Substance Information)

- Source: Current Topics in Medicinal Chemistry (PubMed)

Sources

"protocol for testing the efficacy of 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid"

Application Note: Efficacy Testing and Lead Optimization Protocol for 1-(2,6-Difluorophenyl)-1H-pyrazole-3-carboxylic Acid in Fragment-Based Drug Discovery

Introduction & Rationale

The compound 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152542-41-0; hereafter referred to as 2,6-DFP-PCA ) is a highly privileged fragment in modern Fragment-Based Drug Discovery (FBDD). The structural causality of its efficacy lies in its dual-domain architecture: the 2,6-difluorophenyl moiety is sterically forced into an orthogonal dihedral twist relative to the pyrazole ring. This specific conformation allows it to deeply penetrate and fill restrictive hydrophobic pockets, such as the gatekeeper region of kinases or the S1 pocket of proteases.

Simultaneously, the pyrazole-3-carboxylic acid acts as a rigid hydrogen-bonding vector and an ideal synthetic handle for downstream amide coupling. This specific scaffold has been pivotal in the lead generation of potent [1] and Cyclin-Dependent Kinase (CDK) inhibitors, including the clinical candidate [2].

The Self-Validating FBDD Pipeline

Testing the efficacy of a raw fragment requires an orthogonal approach. Fragments possess low molecular weight and inherently weak initial affinities ( Kd > 100 µM). Relying solely on biochemical assays often yields false positives due to compound aggregation or assay interference. Therefore, this protocol establishes a tripartite, self-validating system: TR-FRET for primary biochemical screening, Surface Plasmon Resonance (SPR) for biophysical binding confirmation, and lead derivatization for cellular efficacy validation.

Figure 1: Sequential FBDD workflow for evaluating pyrazole fragment efficacy and binding.

Phase 1: Biochemical Efficacy Testing (TR-FRET)

Causality & Rationale: Standard absorbance or fluorescence intensity assays are highly susceptible to auto-fluorescence from high-concentration fragment libraries. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) utilizes a time-delay measurement that allows short-lived background fluorescence to decay, isolating the specific signal of the europium-labeled tracer. This ensures high-fidelity detection of weak, fragment-level inhibition against targets like CDK2[2].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 2,6-DFP-PCA in 100% anhydrous DMSO to a stock concentration of 100 mM. Prepare a 10-point, 2-fold serial dilution.

-

Assay Assembly: In a 384-well low-volume ProxiPlate, dispense 10 µL of kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) containing 1 nM recombinant CDK2/Cyclin E complex and 100 nM biotinylated Histone H1 peptide.

-

Compound Addition: Use an acoustic liquid handler (e.g., Echo 550) to transfer 100 nL of the fragment dilutions into the assay wells. This maintains the final DMSO concentration at an optimal 1%, preventing solvent-induced protein denaturation.

-

Reaction Initiation & Detection: Add 10 µM ATP to initiate the reaction. Incubate at 25°C for 60 minutes. Terminate the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), 1 nM Eu-anti-phospho-Histone antibody, and 20 nM Streptavidin-APC.

-

Readout: Incubate for 30 minutes and read on a multi-mode microplate reader using excitation at 337 nm and dual emission at 615 nm and 665 nm. Calculate the TR-FRET ratio (665/615).

Phase 2: Biophysical Validation (Surface Plasmon Resonance)

Causality & Rationale: To ensure the biochemical IC₅₀ is not an artifact of non-specific aggregation, direct target engagement must be proven. SPR provides real-time association ( Kon ) and dissociation ( Koff ) kinetics, confirming the 1:1 binding stoichiometry required to validate the fragment hit.

Step-by-Step Methodology:

-

Sensor Chip Preparation: Dock a Series S CM5 sensor chip into a Biacore 8K system. Activate the surface using standard EDC/NHS chemistry.

-

Ligand Immobilization: Dilute recombinant CDK2 in 10 mM Sodium Acetate (pH 5.0) and inject over the active flow cell to achieve an immobilization level of ~3000 Response Units (RU). Block unreacted esters with 1 M Ethanolamine.

-

Analyte Injection: Dilute the 2,6-DFP-PCA fragment in running buffer (PBS-P+ containing 1% DMSO) to a top concentration of 2 mM. Inject the concentration series at a high flow rate of 50 µL/min to minimize mass transport limitations.

-

Regeneration & Analysis: Allow a 60-second dissociation phase. Due to the rapid off-rate of fragments, regeneration is typically not required. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to derive the equilibrium dissociation constant ( Kd ).

Phase 3: Lead Derivatization & Cellular Efficacy

Causality & Rationale: The bare 2,6-DFP-PCA fragment is highly polar and lacks the necessary lipophilicity for cellular penetrance. Furthermore, it only partially occupies the target binding site. By synthesizing a carboxamide derivative (e.g., coupling with a functionalized piperidine), the molecule extends into adjacent binding pockets (like the ATP-binding cleft of CDK2), drastically lowering the IC₅₀ and enabling cellular target engagement[2].

Step-by-Step Methodology:

-

Amide Coupling (Synthesis): React 1 eq of 2,6-DFP-PCA with 1.2 eq of 4-amino-piperidine, 1.5 eq HATU, and 3 eq DIPEA in anhydrous DMF at room temperature for 4 hours. Purify the resulting carboxamide via preparative HPLC.

-

Cell Culture: Seed HCT116 colorectal carcinoma cells (highly sensitive to CDK inhibition) at 2,000 cells/well in a 384-well white opaque plate using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

-

Treatment: Treat the cells with a concentration gradient (0.001 µM to 10 µM) of the derivatized lead compound for 72 hours.

-